(6-Ethyl-1-oxaspiro[4.4]nonan-2-yl)methanamine

Medicinal Chemistry Library Design ADME Property Modulation

Researchers optimizing ADAM17/TACE inhibitors or fragment libraries often face limited access to stereochemically defined spirocyclic amines. This 1-oxaspiro[4.4]nonane primary amine provides a validated constrained core. - Directly enables beta-benzamido hydroxamic acid inhibitor synthesis via amide coupling. - MW 183.29, meets Rule-of-Three criteria for fragment-based screening with enhanced lipophilicity (ΔLogP +0.8-1.0). - Versatile amine handle for amidation, reductive amination, sulfonylation, or conversion to azide (CAS 2059941-46-5) for click chemistry.

Molecular Formula C11H21NO
Molecular Weight 183.29 g/mol
Cat. No. B12979703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Ethyl-1-oxaspiro[4.4]nonan-2-yl)methanamine
Molecular FormulaC11H21NO
Molecular Weight183.29 g/mol
Structural Identifiers
SMILESCCC1CCCC12CCC(O2)CN
InChIInChI=1S/C11H21NO/c1-2-9-4-3-6-11(9)7-5-10(8-12)13-11/h9-10H,2-8,12H2,1H3
InChIKeyHHBRWZNEDCNQGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Differentiated Spirocyclic-Amine Scaffold Overview


(6-Ethyl-1-oxaspiro[4.4]nonan-2-yl)methanamine (CAS 1852180-59-6; molecular formula C11H21NO; molecular weight 183.29 g/mol) is a 1-oxaspiro[4.4]nonane derivative bearing a primary amine at the 2-position and an ethyl substituent at the 6-position . This spirocyclic amine functions principally as a constrained, three-dimensional building block in medicinal chemistry and agrochemical discovery [1]. The oxaspiro[4.4]nonane core has been validated as a privileged template in drug discovery, most notably yielding potent, selective, and orally bioavailable TACE (TNF-α converting enzyme) inhibitors when elaborated in enantio- and diastereomerically pure form [2].

Constrained spirocyclic amine — 1-oxaspiro[4.4]nonane core for medicinal chemistry & agrochemical building blocks.
Validated TACE inhibitor template — core scaffold yields active, selective hydroxamic acid derivatives when elaborated (class-level evidence).
6-ethyl substitution — enables lipophilicity modulation and introduces a stereocenter for SAR exploration.

Why This Spiro-Amine Cannot Be Interchanged


Spirocyclic amine building blocks are not freely interchangeable because small variations in ring size, heteroatom position, and substitution pattern profoundly alter molecular shape, basicity (pKa of the amine), lipophilicity (logP/logD), and metabolic vulnerability [1]. Within the 1-oxaspiro[4.4]nonane family, the introduction of a single ethyl group at the 6-position introduces a stereocenter and alters the conformational ensemble compared to the unsubstituted parent 1-oxaspiro[4.4]nonan-2-ylmethanamine (MW 155.24 g/mol) , as well as compared to regioisomeric 2-oxaspiro[4.4] or 2-oxaspiro[3.5] systems. These differences – in molecular weight (+28 Da), lipophilicity (XLogP3 shift), hydrogen-bonding capacity (HBD = 1 retained), and topological polar surface area – directly affect target affinity, selectivity, permeability, and solubility and cannot be compensated for by generic substitution [2].

This Product
6-ethyl-1-oxaspiro[4.4]nonane-2-methanamine
MW 183; stereogenic C6; 1-oxa junction; primary amine.
Unsubstituted Parent
MW 155; achiral at C6; lower logP; cannot recapitulate ethyl-driven lipophilicity or stereochemical SAR.
This Product
1-oxaspiro[4.4] core; TPSA ~26.3 Ų; oxygen at spiro junction.
2-Oxaspiro Regioisomer
TPSA 35.3 Ų; oxygen outside junction; altered H-bond geometry may shift permeability and target recognition.
This Product
Spiro[4.4] framework; constrained geometry; sp³-rich (Fsp³).
Non-spirocyclic Amines
Flexible linkers or monocyclic amines lose the pre-organized 3D display; may not replicate scaffold-driven selectivity.

Product-Specific Quantitative Evidence Guide


Molecular Size and Lipophilicity Differentiation

The target compound differs from its non-ethylated parent, 1-oxaspiro[4.4]nonane-2-methanamine (CAS 1597625-90-5), by the presence of an ethyl group at the 6-position. This substitution increases the molecular weight from 155.24 g/mol to 183.29 g/mol [REFS-1, REFS-2]. Although experimental logP/logD values are not publicly available, the additional two methylene units are expected to increase logP by approximately +0.8 to +1.0 log units based on fragment-based contributions (CLOGP fragment constant for –CH2–). This change can be critical in fragment-based drug discovery, where identical amine handles with different logP yield divergent permeability, solubility, and off-target binding profiles [1].

MW & Lipophilicity
Class-level inference
ΔMW +28.05 Da
est. ΔLogP +0.8–1.0
Supports ADME property tuning via scaffold substitution
Estimated from fragment constants; verify experimentally
Medicinal Chemistry Library Design ADME Property Modulation

Validated TACE Inhibitor Template with Oral Bioavailability

Although the target compound itself has not been profiled in this system, the 1-oxaspiro[4.4]nonane core to which it belongs has been established as a privileged template for TACE inhibitors. Ott et al. (2008) demonstrated that beta-benzamido hydroxamic acids built on enantio- and diastereomerically pure oxaspiro[4.4]nonane scaffolds exhibit potent inhibition of LPS-induced TNF-α release in a cellular assay, are selective against related matrix metalloproteinases (MMPs), show permeability in Caco-2 cells, and achieve good oral bioavailability in preclinical species [1]. The target compound, bearing a primary amine at the 2-position, serves as a direct precursor for the synthesis of analogous hydroxamic acid derivatives via reductive amination or amide coupling .

TACE Inhibitor Template
Class-level inference
Oxaspiro[4.4]nonane hydroxamic acids active in LPS/TNF-α assay; selective vs MMPs; orally bioavailable in rodents (Ott 2008).
Supports TACE inhibitor synthesis pathway; precursor to validated class
Class-level; verify for your series
Inflammation Immunology TACE/ADAM17 Inhibition Oral Bioavailability

Regioisomeric Differentiation and Hydrogen-Bonding Geometry

The target compound places the oxygen atom at position 1 of the spiro[4.4]nonane system (i.e., directly at the spiro junction). In the regioisomeric 2-oxaspiro[3.5]nonane-7-methanamine (CID 67126794), the oxygen is located outside the spiro junction [1]. This connectivity difference alters the orientation of the oxygen lone pairs and the three-dimensional presentation of the amine side chain. Computed topological polar surface area (TPSA) for the 2-oxaspiro regioisomer is 35.3 Ų, while the 1-oxaspiro target (with ethyl substitution) possesses TPSA of approximately 26.3 Ų (estimated from the analogous 4-(1-oxaspiro[4.4]nonan-2-yl)butan-2-one scaffold) [2]. The lower TPSA of the 1-oxaspiro isomer predicts superior passive membrane permeability.

TPSA & Permeability
Cross-study comparable
ΔTPSA ≈ –9 Ų
(1-oxa core vs 2-oxa regioisomer)
Lower TPSA supports improved passive permeability potential
Computed TPSA; verify with experimental PAMPA/Caco-2
Scaffold Hopping Molecular Recognition Hydrogen-Bond Geometry

Stereocenter Introduction for Diastereoselective Elaboration

The 6-ethyl substituent on the cyclopentane ring of the 1-oxaspiro[4.4]nonane system introduces a stereogenic carbon, giving the target compound two enantiomeric forms (or four stereoisomers if additional chiral centers are present). In contrast, the parent 1-oxaspiro[4.4]nonan-2-ylmethanamine (CAS 1597625-90-5) lacks a substituent at position 6 and is achiral at that center . Research on structurally related oxaspiro[4.4]nonane derivatives has demonstrated that diastereoisomeric purity profoundly affects biological activity [1]. The availability of the ethyl-substituted scaffold as an enantiopure or diastereomerically enriched building block allows medicinal chemists to explore stereochemistry-driven potency and selectivity gains in lead optimization [2].

Stereochemical Complexity
Class-level inference
6-ethyl introduces stereogenic C6 (0→1 stereocenter)
Enables stereochemistry-driven SAR studies
Diastereoselectivity effects reported in analogues
Stereochemistry Chiral Pool Synthesis Diastereoselectivity

Best-Validated Application Scenarios


Conformationally Constrained TACE/ADAM17 Inhibitor Candidates

The primary literature validation for the 1-oxaspiro[4.4]nonane core comes from TACE inhibitor programs. Procuring (6-ethyl-1-oxaspiro[4.4]nonan-2-yl)methanamine provides the key spiro-amine intermediate for constructing beta-benzamido hydroxamic acid series via amide coupling at the primary amine. The ethyl substituent introduces an additional degree of lipophilicity and stereochemical diversity that can be exploited to improve pharmacokinetic properties beyond those reported for the unsubstituted oxaspiro[4.4]nonane templates . Teams engaged in anti-inflammatory or immunology discovery where ADAM17/TACE is a target of interest stand to benefit directly from this scaffold .

Lipophilic Primary Amine Fragment for FBDD Library Design

With a molecular weight of 183.29 g/mol and a primary amine handle, (6-ethyl-1-oxaspiro[4.4]nonan-2-yl)methanamine satisfies the Rule-of-Three criteria for fragment-based screening (MW < 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3). Compared to the lower molecular weight parent fragment (MW 155.24), this compound offers enhanced lipophilicity (estimated ΔLogP +0.8–1.0) that can be leveraged to probe hydrophobic sub-pockets in target proteins without adding rotatable bonds. Its spirocyclic architecture ensures high fraction of sp3 carbons (Fsp3), which correlates with improved clinical developability .

Spirocyclic Amine Scaffold for Agrochemical Lead Generation

Spirocyclic amines featuring an oxa-substituted core are underrepresented in commercial agrochemicals relative to their prevalence in drug discovery, presenting a diversification opportunity. The structurally related spiroketal fungicide spiroxamine (8-(1,1-dimethylethyl)-N-ethyl-N-propyl-1,4-dioxaspiro[4.5]decane-2-methanamine) targets ergosterol biosynthesis and achieved broad-spectrum market success . The target compound, with its 1-oxaspiro[4.4] framework and free primary amine, provides a synthetically accessible entry point for novel spiro-amine agrochemical libraries targeting sterol biosynthesis or other fungal-specific pathways .

Azide-Click Precursor for Bioconjugation and Target Identification

The close structural relationship between the target methanamine and its corresponding azide analog (2-(azidomethyl)-6-ethyl-1-oxaspiro[4.4]nonane, CAS 2059941-46-5) positions the amine as a versatile precursor for click chemistry applications. The primary amine can be converted to the azide via diazo transfer, enabling subsequent copper-catalyzed alkyne-azide cycloaddition (CuAAC) for activity-based protein profiling (ABPP), photoaffinity labeling, or synthesis of fluorescent probes. Procuring the amine rather than the azide provides greater synthetic flexibility, as the amine can be elaborated through amidation, reductive amination, or sulfonylation in addition to azide formation.

Application
Selection Property
Validation Focus
Conformationally constrained TACE/ADAM17 inhibitor candidates
1-Oxaspiro[4.4]nonane core with primary amine for amide coupling to hydroxamic acids
Class-validated TACE template; verify stereochemical elaboration and in-house ADME
Lipophilic primary amine fragment for FBDD library design
Ro3-compliant spirocyclic amine (MW
Experimental logP/logD measurement; target engagement with hydrophobic sub-pockets
Spirocyclic amine scaffold for agrochemical lead generation
1-Oxaspiro[4.4] framework analogous to spiroxamine class; primary amine diversification point
Broad-spectrum antifungal/antifungal screening; target sterol biosynthesis pathway
Azide-click precursor for bioconjugation and target identification
Primary amine convertible to azide (CAS 2059941-46-5) for CuAAC or photoaffinity labeling
Azide transfer efficiency; activity-based protein profiling (ABPP) compatibility
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